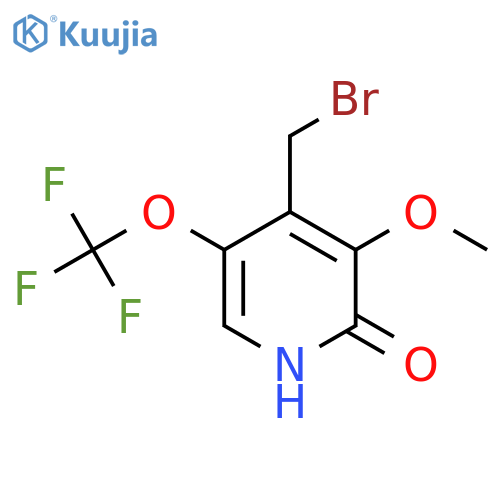Cas no 1806732-43-3 (4-(Bromomethyl)-2-hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine)

1806732-43-3 structure
商品名:4-(Bromomethyl)-2-hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine
CAS番号:1806732-43-3
MF:C8H7BrF3NO3
メガワット:302.045292139053
CID:4828443
4-(Bromomethyl)-2-hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-(Bromomethyl)-2-hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine
-
- インチ: 1S/C8H7BrF3NO3/c1-15-6-4(2-9)5(3-13-7(6)14)16-8(10,11)12/h3H,2H2,1H3,(H,13,14)
- InChIKey: NNMAMPGMLNDERI-UHFFFAOYSA-N
- ほほえんだ: BrCC1=C(C(NC=C1OC(F)(F)F)=O)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 362
- トポロジー分子極性表面積: 47.6
- 疎水性パラメータ計算基準値(XlogP): 1.4
4-(Bromomethyl)-2-hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029100005-1g |
4-(Bromomethyl)-2-hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine |
1806732-43-3 | 97% | 1g |
$1,475.10 | 2022-03-31 |
4-(Bromomethyl)-2-hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine 関連文献
-
C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
-
Max R. McGillen,Alex T. Archibald,Trevor Carey,Kimberley E. Leather,Dudley E. Shallcross,John C. Wenger,Carl J. Percival Phys. Chem. Chem. Phys., 2011,13, 2842-2849
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
1806732-43-3 (4-(Bromomethyl)-2-hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine) 関連製品
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 61389-26-2(Lignoceric Acid-d4)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
